3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid 3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1008043-12-6
VCID: VC21386590
InChI: InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-8-6-12(7-9-13)11-22-17(23)16(29-20(22)27)21-15-5-3-4-14(10-15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
SMILES: CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.4g/mol

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid

CAS No.: 1008043-12-6

Cat. No.: VC21386590

Molecular Formula: C20H18N2O6S

Molecular Weight: 414.4g/mol

* For research use only. Not for human or veterinary use.

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid - 1008043-12-6

Specification

CAS No. 1008043-12-6
Molecular Formula C20H18N2O6S
Molecular Weight 414.4g/mol
IUPAC Name 3-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid
Standard InChI InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-8-6-12(7-9-13)11-22-17(23)16(29-20(22)27)21-15-5-3-4-14(10-15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25)
Standard InChI Key RGTMKFONKNOYBC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O

Introduction

3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a complex organic compound that combines elements of thiazolidine and benzoic acid derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that could interact with various biological targets.

Potential Biological Activities

Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects. The presence of the ethoxycarbonyl group and the thiazolidine ring could enhance interactions with biological targets, potentially leading to therapeutic applications.

Biological Activity Table

ActivityPotential Mechanism
Anti-inflammatoryInhibition of inflammatory pathways
AnalgesicInteraction with pain receptors or pathways
Enzyme InhibitionBinding to specific enzymes, altering their activity

Future Research Directions

  • Synthesis Optimization: Developing efficient synthesis protocols to ensure high purity and yield.

  • Biological Screening: Assessing the compound's activity against various biological targets, such as enzymes or receptors.

  • Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

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